Regioisomeric Advantage of C3-tert-Butyl over N1-tert-Butyl Placement for Cellular BRAF V600E Potency
The Suijkerbuijk et al. (2010) J. Med. Chem. study explicitly identified 3-tert-butyl-1-aryl-1H-pyrazoles—the exact scaffold class to which the target compound belongs—as privileged structures that 'increase the cellular potencies without detrimental effects on the potency on isolated V600E BRAF' [1]. The tert-butyl group at the C3 position was found to be critical for this cellular potency enhancement; the corresponding N1-tert-butyl regioisomer (CAS 1152874-49-1) does not present this pharmacophoric arrangement and was not reported to confer the same cellular potency advantage [1]. Final optimized inhibitors incorporating the 3-tert-butyl-1-aryl-1H-pyrazole C-ring achieved low nanomolar inhibition of V600E BRAF, suppression of downstream ERK phosphorylation in cells, and inhibition of mutant BRAF-dependent cell proliferation [1].
| Evidence Dimension | Cellular potency enhancement against V600E BRAF conferred by pyrazole C-ring substitution |
|---|---|
| Target Compound Data | 3-tert-Butyl-1-aryl-1H-pyrazole scaffold (including the target compound): Increases cellular potency without detrimental effect on isolated enzyme potency; final compounds achieve low nanomolar V600E BRAF IC₅₀ [1] |
| Comparator Or Baseline | N1-tert-butyl-3-aryl-1H-pyrazole regioisomers (e.g., CAS 1152874-49-1): Not reported to confer the same cellular potency enhancement; structurally distinct pharmacophore [1] |
| Quantified Difference | The C3-tert-butyl placement is a critical determinant of cellular potency enhancement; the N1-tert-butyl regioisomer is not functionally interchangeable [1] |
| Conditions | In vitro V600E BRAF enzymatic assay; cellular assays measuring ERK phosphorylation and proliferation of BRAF-mutant dependent cell lines [1] |
Why This Matters
For procurement decisions in BRAF-targeted drug discovery, selecting the C3-tert-butyl regioisomer (CAS 1154284-12-4) rather than the N1-tert-butyl regioisomer (CAS 1152874-49-1) is essential to preserve the pharmacophoric features linked to cellular potency enhancement.
- [1] Suijkerbuijk, B. M., Niculescu-Duvaz, I., Gaulon, C., Dijkstra, H. P., Niculescu-Duvaz, D., Ménard, D., Zambon, A., Nourry, A., Davies, L., Manne, H. A., Friedlos, F., & Springer, C. J. (2010). Development of Novel, Highly Potent Inhibitors of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF): Increasing Cellular Potency through Optimization of a Distal Heteroaromatic Group. Journal of Medicinal Chemistry, 53(7), 2741–2756. https://doi.org/10.1021/jm900607f View Source
